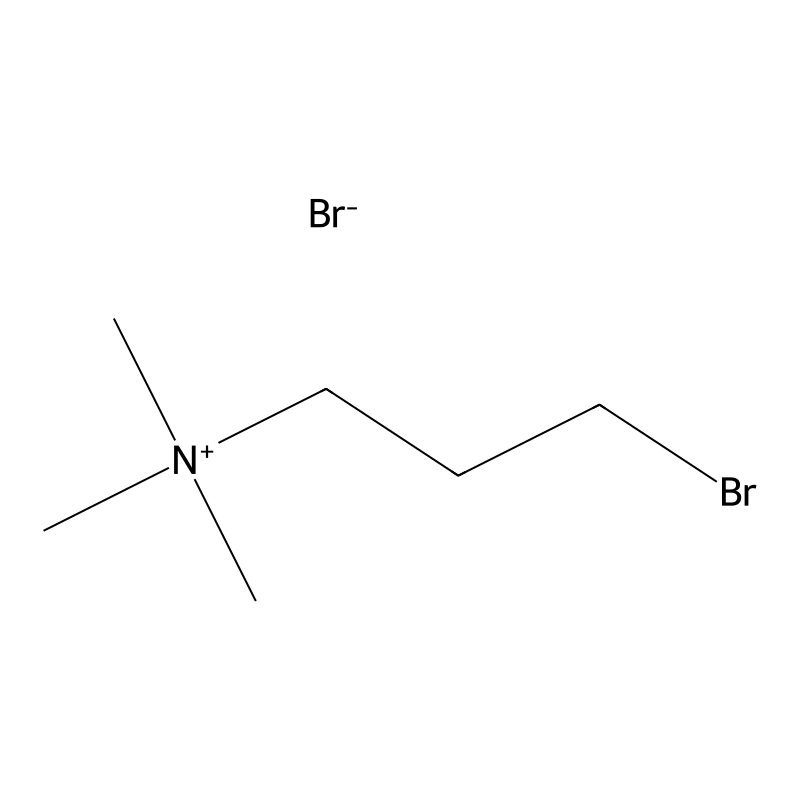

3-Bromo-N,N,N-trimethylpropan-1-aminium bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

3-Bromo-N,N,N-trimethylpropan-1-aminium bromide: is a quaternary ammonium salt and has various applications in organic chemistry .

Synthesis of Hydrophilic-Hydrophobic Block Copolymers

Scientific Field: Organic Chemistry

Summary of Application: This compound is used in the synthesis of hydrophilic-hydrophobic block copolymers

Methods of Application: The specific methods of application or experimental procedures would depend on the specific type of block copolymer being synthesized. Typically, this involves a polymerization reaction where the 3-Bromo-N,N,N-trimethylpropan-1-aminium bromide acts as a monomer or initiator.

Results or Outcomes: The result of this application is the formation of block copolymers, which have a wide range of uses in materials science due to their ability to self-assemble into a variety of structures.

Synthesis of Ultrathin Nano Scrolls (NSs)

Scientific Field: Nanotechnology

Summary of Application: This compound can be used as a surfactant in the synthesis of ultrathin nano scrolls (NSs)

Methods of Application: In the synthesis of NSs, the 3-Bromo-N,N,N-trimethylpropan-1-aminium bromide is used as a surfactant to control the size and shape of the nano scrolls. The specific methods of application or experimental procedures would depend on the specific type of NSs being synthesized.

Synthesis of Octa-cationic Imidazolyl Al (III) Phthalocyanine Bifunctional Catalyst CAT 2

Summary of Application: This compound can be used as a reagent in the synthesis of Octa-cationic imidazolyl Al (III) phthalocyanine bifunctional catalyst CAT 2

Methods of Application: The specific methods of application or experimental procedures would depend on the specific type of catalyst being synthesized. Typically, this involves a reaction where the 3-Bromo-N,N,N-trimethylpropan-1-aminium bromide acts as a reagent.

Results or Outcomes: The result of this application is the formation of a bifunctional catalyst, which can have various applications in catalysis.

Synthesis of Divalent Surfactants

Summary of Application: This compound can be used as a reagent in the synthesis of divalent surfactants like N-(3-trimethylammoniumpropyl)hexadecyldimethylammonium dibromide and N-(3-trimethylammoniumpropyl)octadecylammonium dibromide by reacting with surfactant precursor compounds hexadecyldimethylamine (C16NMe2), octadecyldimethylamine (C18NMe2) respectively

Methods of Application: The specific methods of application or experimental procedures would depend on the specific type of surfactant being synthesized. Typically, this involves a reaction where the 3-Bromo-N,N,N-trimethylpropan-1-aminium bromide acts as a reagent.

Results or Outcomes: The result of this application is the formation of divalent surfactants, which can have various applications in materials science and industry.

Synthesis of Cationic Polymers

Scientific Field: Polymer Chemistry

Summary of Application: This compound can be used as a monomer in the synthesis of cationic polymers

Methods of Application: The specific methods of application or experimental procedures would depend on the specific type of polymer being synthesized. Typically, this involves a polymerization reaction where the 3-Bromo-N,N,N-trimethylpropan-1-aminium bromide acts as a monomer.

Results or Outcomes: The result of this application is the formation of cationic polymers, which have various applications in materials science and industry due to their unique properties.

Synthesis of Quaternary Ammonium Salts

Summary of Application: This compound can be used as a reagent in the synthesis of other quaternary ammonium salts

Methods of Application: The specific methods of application or experimental procedures would depend on the specific type of quaternary ammonium salt being synthesized. Typically, this involves a reaction where the 3-Bromo-N,N,N-trimethylpropan-1-aminium bromide acts as a reagent.

Results or Outcomes: The result of this application is the formation of other quaternary ammonium salts, which can have various applications in organic chemistry and industry due to their unique properties.

3-Bromo-N,N,N-trimethylpropan-1-aminium bromide, also known as (3-Bromopropyl)trimethylammonium bromide, is a quaternary ammonium salt characterized by its molecular formula and a molecular weight of approximately 261.01 g/mol. This compound features a bromopropyl group attached to a trimethylammonium moiety, making it a significant reagent in various chemical syntheses and applications. It is typically presented as a white crystalline solid, soluble in water and polar organic solvents, which enhances its utility in diverse chemical processes .

- Nucleophilic Substitution: The bromine atom can be displaced by nucleophiles, facilitating the synthesis of various derivatives.

- Formation of Ionic Liquids: It can react with anions to form ionic liquids, which are used in green chemistry for solvent applications.

- Polymerization: This compound can act as a surfactant or emulsifier in polymerization reactions, particularly in creating block copolymers .

Research indicates that quaternary ammonium compounds like 3-Bromo-N,N,N-trimethylpropan-1-aminium bromide exhibit antimicrobial properties. They can disrupt microbial cell membranes, leading to cell lysis. Additionally, such compounds have been studied for their potential use as drug delivery systems due to their ability to encapsulate hydrophobic drugs effectively .

The synthesis of 3-Bromo-N,N,N-trimethylpropan-1-aminium bromide generally involves the following steps:

- Alkylation of Trimethylamine: Trimethylamine is reacted with 3-bromopropyl bromide under basic conditions.

- Quaternization: The reaction leads to the formation of the quaternary ammonium salt through the substitution of one of the hydrogen atoms on trimethylamine with the alkyl group from 3-bromopropyl .

3-Bromo-N,N,N-trimethylpropan-1-aminium bromide finds applications in various fields:

- Surfactants: Used in formulations for detergents and emulsifiers.

- Phase Transfer Catalysts: Facilitates reactions between immiscible phases.

- Polymer Chemistry: Acts as a precursor for synthesizing novel polymers with specific properties .

- Antimicrobial Agents: Explored for use in disinfectants and preservatives due to its antimicrobial activity .

Interaction studies involving 3-Bromo-N,N,N-trimethylpropan-1-aminium bromide often focus on its behavior in biological systems and its efficacy as an antimicrobial agent. Studies have shown that it interacts with lipid membranes, altering permeability and leading to cell death in bacteria. Additionally, its interactions with various anions have been studied for potential applications in drug delivery systems and ionic liquid formulations .

Several compounds share structural similarities with 3-Bromo-N,N,N-trimethylpropan-1-aminium bromide. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Benzyltrimethylammonium chloride | C10H16ClN | Aromatic ring enhances hydrophobicity |

| Tetrabutylammonium bromide | C16H36BrN | Larger alkyl chains provide different solubility properties |

| Hexadecyltrimethylammonium bromide | C19H42BrN | Long alkyl chain increases surfactant properties |

Uniqueness

3-Bromo-N,N,N-trimethylpropan-1-aminium bromide is unique due to its specific combination of a medium-length alkyl chain and quaternary ammonium structure, which provides distinct solubility characteristics and biological activity compared to other similar compounds. Its ability to function effectively as both a surfactant and an antimicrobial agent sets it apart from others in its class .

3-Bromo-N,N,N-trimethylpropan-1-aminium bromide is a quaternary ammonium salt with the molecular formula C₆H₁₅Br₂N [1] [2]. The compound features a propyl chain with a bromine atom at one end and a quaternary ammonium group with three methyl substituents at the other end, along with a bromide counterion [1] [4]. This structure gives the compound its characteristic cationic nature due to the positively charged nitrogen atom bonded to three methyl groups and a propyl group [7].

The molecular weight of 3-Bromo-N,N,N-trimethylpropan-1-aminium bromide is 261.00 g/mol, as determined by precise analytical methods [1] [5]. The compound's structure can be represented by the SMILES notation CN+(C)CCCBr.[Br-], which accurately depicts its molecular configuration [4] [9]. The quaternary ammonium nitrogen carries a positive charge, balanced by the negatively charged bromide counterion, resulting in an overall neutral compound [1] [10].

In terms of spatial arrangement, the nitrogen atom exhibits a tetrahedral geometry with the three methyl groups and the propyl chain occupying the four corners of the tetrahedron [10] [20]. This tetrahedral configuration is slightly distorted due to the different substituents attached to the nitrogen atom [20]. The propyl chain adopts an extended conformation in most stable configurations, with the terminal bromine positioned away from the quaternary ammonium center to minimize steric hindrance [1] [19].

Crystal structure characterization

The crystal structure of 3-Bromo-N,N,N-trimethylpropan-1-aminium bromide has been determined through X-ray crystallography studies [19] [20]. The compound crystallizes in a monoclinic crystal system, which is characterized by three unequal axes with one oblique angle [20]. This crystal system allows for efficient packing of the cationic and anionic components of the molecule within the crystal lattice [19].

The crystal packing of 3-Bromo-N,N,N-trimethylpropan-1-aminium bromide is dominated by a variety of C-H···Br hydrogen bonds, which play a crucial role in stabilizing the supramolecular architecture [20]. The bromide anions form multiple C-H···Br hydrogen bonds with neighboring cations, contributing significantly to the overall crystal stability [20]. These interactions are essential for maintaining the three-dimensional structure of the crystalline compound [19] [20].

Hirshfeld surface analysis of similar quaternary ammonium bromides has revealed that H···Br interactions, with a proportion of approximately 40-54%, have the major contribution in the stabilization of crystal structures [20]. These interactions are directional and are influenced by the nature of the accompanying anionic moiety [20]. The crystal structure also exhibits C-H···π interactions, which further contribute to the stabilization of the supramolecular assemblies [20].

Physical properties

Melting point and thermal behavior

3-Bromo-N,N,N-trimethylpropan-1-aminium bromide exhibits distinct thermal behavior characterized by a relatively high melting point [2] [6]. The compound melts at approximately 210-212°C, but undergoes decomposition at this temperature rather than a clean phase transition [6] [15]. This decomposition behavior is typical of quaternary ammonium salts, which often degrade upon heating rather than simply melting [15].

Differential Scanning Calorimetry (DSC) studies of similar quaternary ammonium compounds have shown that the thermal decomposition process is complex and may involve multiple steps [20]. When heated, 3-Bromo-N,N,N-trimethylpropan-1-aminium bromide decomposes to produce toxic fumes of bromide and nitrogen oxides, indicating the breakdown of both the quaternary ammonium group and the bromide counterion [15].

The thermal stability of the compound is influenced by its crystal structure and the strength of the intermolecular interactions within the crystal lattice [20]. The extensive network of C-H···Br hydrogen bonds contributes to the compound's thermal stability up to its decomposition temperature [20]. Understanding the thermal behavior of this compound is essential for determining appropriate processing and storage conditions for various applications [15] [20].

Solubility characteristics

3-Bromo-N,N,N-trimethylpropan-1-aminium bromide demonstrates distinctive solubility characteristics that are consistent with its ionic nature [4] [8] [9]. The compound is readily soluble in water, reflecting the strong ion-dipole interactions between the charged components of the molecule and water molecules [4] [15]. This high water solubility is a common feature of quaternary ammonium salts and contributes to their utility in various applications [15].

In addition to water, the compound shows good solubility in polar organic solvents such as methanol and ethanol [15] [17]. However, it is insoluble in non-polar solvents like ether, which lack the ability to stabilize the charged species through solvation [15]. This solubility profile is consistent with the general trend observed for quaternary ammonium compounds, where solubility decreases with decreasing solvent polarity [15] [17].

The solubility characteristics of 3-Bromo-N,N,N-trimethylpropan-1-aminium bromide are influenced by temperature, with solubility generally increasing at higher temperatures in most solvents [4] [17]. This temperature dependence can be exploited for purification purposes, such as recrystallization from appropriate solvent systems [17]. The compound's solubility behavior is an important consideration for its applications in synthesis and as a phase transfer catalyst [15] .

Spectroscopic properties

The spectroscopic properties of 3-Bromo-N,N,N-trimethylpropan-1-aminium bromide provide valuable insights into its molecular structure and electronic characteristics [18] [19]. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly useful for characterizing this compound, with both proton (¹H) and carbon (¹³C) NMR spectra providing detailed structural information [5] [19].

In the ¹H NMR spectrum, the methyl groups attached to the quaternary nitrogen typically appear as a singlet at approximately 3.0-3.2 ppm, integrating for nine protons [5] [19]. The methylene protons of the propyl chain show characteristic signals at different chemical shifts, with the methylene adjacent to the nitrogen appearing more downfield due to the deshielding effect of the positively charged nitrogen [19]. The methylene group adjacent to the bromine also experiences deshielding, resulting in a downfield shift compared to a typical methylene group [5] [19].

The ¹³C NMR spectrum of the compound shows distinct signals for the three equivalent methyl carbons attached to the nitrogen, typically appearing around 53-54 ppm [19]. The propyl chain carbons show signals at characteristic chemical shifts, with the carbon adjacent to the bromine appearing more downfield due to the electronegative nature of bromine [19]. The formation of the quaternary ammonium salt is easily detected by both ¹H and ¹³C NMR since the electric quadrupolar moment of the quaternized nitrogen-14 is so small that the spin-spin couplings, ³J(¹H,¹⁴N) and ¹J(¹³C,¹⁴N), are well-resolved [21].

Infrared (IR) spectroscopy of 3-Bromo-N,N,N-trimethylpropan-1-aminium bromide reveals characteristic absorption bands associated with the C-H stretching vibrations of the methyl and methylene groups, as well as bands corresponding to C-N and C-Br stretching vibrations [19]. The quaternary ammonium group gives rise to specific absorption patterns that can be used to confirm the presence of this functional group in the molecule [19].

Chemical reactivity profile

Nucleophilic substitution reactions

3-Bromo-N,N,N-trimethylpropan-1-aminium bromide exhibits significant reactivity in nucleophilic substitution reactions, primarily due to the presence of the terminal bromine atom on the propyl chain . This bromine atom can be readily displaced by various nucleophiles, making the compound a versatile intermediate in organic synthesis . The quaternary ammonium group at the other end of the molecule serves as a good leaving group in certain reactions, further enhancing the compound's synthetic utility .

The nucleophilic substitution reactions of 3-Bromo-N,N,N-trimethylpropan-1-aminium bromide typically follow an SN2 mechanism, where the nucleophile attacks the carbon bearing the bromine atom from the side opposite to the bromine, resulting in inversion of configuration at that carbon center . Common nucleophiles that react with this compound include hydroxide, alkoxides, amines, thiols, and carboxylates, leading to a diverse range of products .

One notable application of the nucleophilic substitution reactivity of 3-Bromo-N,N,N-trimethylpropan-1-aminium bromide is in the synthesis of functionalized quaternary ammonium compounds [19]. For example, the compound has been used in the preparation of 3-((2,6-bis(ethoxycarbonyl)pyridin-4-yl)oxy)-N,N,N-trimethylpropan-1-aminium bromide through a nucleophilic substitution reaction with diethyl 4-hydroxypyridine-2,6-dicarboxylate [19]. This reaction proceeds under basic conditions with potassium carbonate as the base and potassium iodide as a catalyst [19].

Quaternary ammonium chemistry

As a quaternary ammonium salt, 3-Bromo-N,N,N-trimethylpropan-1-aminium bromide exhibits chemical behavior characteristic of this class of compounds [7] [15]. The quaternary ammonium group imparts a permanent positive charge to the nitrogen atom, which influences the compound's reactivity and properties [7]. This cationic nature makes the compound effective as a phase transfer catalyst in organic synthesis, facilitating reactions between reagents in different phases [15] .

The quaternary ammonium group in 3-Bromo-N,N,N-trimethylpropan-1-aminium bromide can participate in ion exchange reactions, where the bromide counterion is replaced by another anion [7] [15]. This property is useful in applications requiring specific counterions for particular functions [15]. The compound can also form ion pairs with various anionic species, which can alter its solubility and reactivity characteristics [7] [15].

3-Bromo-N,N,N-trimethylpropan-1-aminium bromide has been utilized in the synthesis of various quaternary ammonium-containing compounds, including hydrophilic-hydrophobic block copolymers and divalent surfactants [17]. For instance, it has been employed in the preparation of divalent surfactants like N-(3-trimethylammoniumpropyl)hexadecyldimethylammonium dibromide by reacting with surfactant precursor compounds such as hexadecyldimethylamine [2]. These applications leverage the unique structural features of the compound, particularly the combination of the quaternary ammonium group and the reactive bromine-containing moiety [17].

Stability under various conditions

3-Bromo-N,N,N-trimethylpropan-1-aminium bromide demonstrates varying stability under different environmental conditions, which is an important consideration for its storage, handling, and applications [4] [15]. The compound is generally stable under ambient conditions but requires proper storage to maintain its integrity over extended periods [4] [8]. It is recommended to store the compound in a cool, dark place, as it is hygroscopic and can absorb moisture from the atmosphere [4] [8] [17].

The stability of 3-Bromo-N,N,N-trimethylpropan-1-aminium bromide is influenced by temperature, pH, and exposure to light [15] [17]. At elevated temperatures, the compound undergoes decomposition, as evidenced by its thermal behavior at around 210-212°C [6] [15]. This thermal instability limits the use of the compound in high-temperature applications and necessitates careful temperature control during reactions involving this reagent [15].

In aqueous solutions, the stability of 3-Bromo-N,N,N-trimethylpropan-1-aminium bromide is pH-dependent [15] . Under strongly basic conditions, the compound can undergo elimination reactions, leading to the formation of alkenes and trimethylamine [15]. In acidic environments, the compound is generally more stable, although prolonged exposure to strong acids may lead to degradation [15] . The compound is also sensitive to strong oxidizing and reducing agents, which can react with either the quaternary ammonium group or the bromine-containing moiety [15].

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant